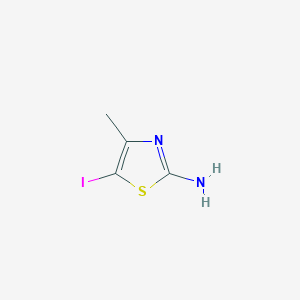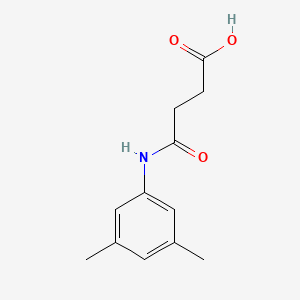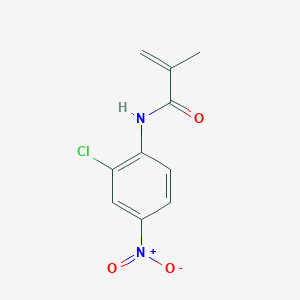
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide
説明
“N-(2-Benzoyl-4-chlorophenyl)-2-nitrobenzamide” is a chemical compound with the linear formula C20H13ClN2O4 . Another similar compound is “N-(2-Benzoyl-4-chlorophenyl)formamide” with the molecular formula C14H10ClNO2 .
Synthesis Analysis
While specific synthesis methods for “N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide” were not found, a related compound, “N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide”, was synthesized using hexamine and ammonium chloride . Another series of compounds, “N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl)piperazin-1-yl)acetamides”, were synthesized by the chloroacetylation of 2-amino-5-chlorobenzophenone .
Molecular Structure Analysis
The structure of a related compound, “N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide”, has been redetermined .
Physical and Chemical Properties Analysis
For the related compound “N-(2-Benzoyl-4-chlorophenyl)formamide”, the molecular formula is C14H10ClNO2, the average mass is 259.688 Da, and the monoisotopic mass is 259.040009 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a flash point of 258.7±28.7 °C .
科学的研究の応用
Molecular Structure Analysis : A study by Yalcin et al. (2012) examined a compound closely related to "N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide", focusing on its molecular structure. The research highlighted how molecules are linked by hydrogen bonds, forming a three-dimensional network, which is crucial for understanding the compound's properties and potential applications (Yalcin, Akkurt, Durgun, Türkkan, & Türkmen, 2012).
Preparation and Crystal Structure Determination : Amrei and Boere (2018) reported on the preparation and crystal structure of a bulky secondary amide closely related to "this compound". This research is significant for understanding the structural features and potential reactivity of similar compounds (Amrei & Boere, 2018).
Spectrophotometric Applications : Majumdar and Das (1966) studied similar aromatic hydroxylamines for spectrophotometric reagents, demonstrating the application of these compounds in analytical chemistry, especially for the determination of specific metals (Majumdar & Das, 1966).
Synthesis and Biological Evaluation : Gangjee et al. (2008) focused on the synthesis of classical and nonclassical analogues of a compound structurally similar to "this compound", evaluating their potential as inhibitors for specific enzymes, which is crucial for drug discovery and biochemical research (Gangjee, Li, Yang, & Kisliuk, 2008).
Determination by Spectrophotometry : A study by Shu (2011) detailed a spectrophotometric method to determine a compound related to "this compound". This highlights the importance of such compounds in chemical analysis (Shu, 2011).
Synthesis of Metal Complexes and Cytotoxic Activity : Aboelmagd et al. (2021) synthesized metal complexes derived from a closely related compound and tested their anti-tumor activities. This indicates the potential of such compounds in medicinal chemistry, especially in cancer therapy (Aboelmagd, El Rayes, Gomaa, Fathalla, Ali, Nafie, Pottoo, Khan, & Ibrahim, 2021).
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c1-18(2,11-19)17(23)21-15-9-8-13(20)10-14(15)16(22)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIDGYDKIWSTIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180823 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303985-83-3 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303985-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[(3-Cyanophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B3122779.png)
![1-phenyl-3-{[2-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B3122781.png)
![3-[(4-phenoxyphenyl)imino]-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3122792.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B3122794.png)

![2-[3-(Mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B3122815.png)
